molecular formula C6H14O10P2 B010145 (3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid CAS No. 103025-21-4

(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid

Cat. No.: B010145
CAS No.: 103025-21-4
M. Wt: 308.12 g/mol
InChI Key: SIGQQUBJQXSAMW-ZCFIWIBFSA-N
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Description

“(3r)-3-Hydroxy-5-{[®-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid” is a non-polymer compound with the formula C6 H14 O10 P2 . It is involved in the biosynthesis of isopentenyl diphosphate, a fundamental precursor for isoprenoids .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including hydroxyl and phosphonooxy groups . The crystal structure of Sulfolobus solfataricus Diphosphomevalonate decarboxylase in complex with this compound has been solved .


Chemical Reactions Analysis

This compound is involved in the reaction catalyzed by diphosphomevalonate decarboxylase. This enzyme catalyzes the formation of isopentenyl diphosphate through the ATP-dependent phosphorylation of the 3-hydroxyl group of ®-5-diphosphomevalonate followed by decarboxylation coupled with the elimination of the 3-phosphate group .


Physical and Chemical Properties Analysis

The compound has a formal charge of 0 and a formula weight of 308.117 Da . Its density is 1.778g/cm3, and it has a boiling point of 626.4°C at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Reagents

  • Moriarty et al. (1997) describe the use of related hydroxy phosphonate and phosphinate groups in the synthesis of organohypervalent iodine reagents. These reagents are useful for introducing phosphonate or phosphinate groups in chemical reactions, such as transforming phenylacetylene into α-functionalized acetophenone derivatives (Moriarty, R., Condeiu, C., Tao, A., & Prakash, O., 1997).

Enzymatic Hydrolysis and Stereochemistry

  • Ganci et al. (2000) determined the absolute configuration of a compound related to 3-hydroxy-5-phenylpentanoic acid. This was achieved through enzymatic hydrolysis, esterification, and HPLC analysis, highlighting the importance of understanding stereochemistry in biochemical applications (Ganci, W., Kuruüzüm, A., Çalış, İ., & Rüedi, P., 2000).

Biologically Produced Polymers and Copolymers

  • Holmes (1988) discussed the production of biologically derived polymers and copolymers from microorganisms, using 3-hydroxypropionic acid with various alkyl groups. This research has implications for medical, veterinary, horticultural, and disposable product applications due to their biodegradable nature (Holmes, P., 1988).

Pharmaceutical and Medicinal Chemistry

  • Chen et al. (2002) synthesized (R)- and (S)-5'-hydroxy 5'-phosphonate derivatives of cytidine and cytosine arabinoside, showcasing the potential of hydroxy phosphonate derivatives in medicinal chemistry, particularly for nucleoside analogues (Chen, X. H., Wiemer, A., Hohl, R., & Wiemer, D., 2002).

Material Science and Supramolecular Chemistry

Wine and Beverage Analysis

  • Gracia-Moreno et al. (2015) conducted a study on the quantitative determination of hydroxy acids, including 3-hydroxy-4-methylpentanoic acid, in wines and other alcoholic beverages. This highlights the application of these compounds in the analysis of food and beverages for quality control and sensory effects (Gracia-Moreno, E., Lopez, R., & Ferreira, V., 2015).

Mechanism of Action

In the reaction catalyzed by diphosphomevalonate decarboxylase, a conserved aspartate residue has been proposed to be involved in the phosphorylation step as the general base catalyst that abstracts a proton from the 3-hydroxyl group .

Properties

IUPAC Name

(3R)-3-hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGQQUBJQXSAMW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344788
Record name (3R)-3-Hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-5-Diphosphomevalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

103025-21-4
Record name (3R)-3-Hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-Diphosphomevalonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid
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(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid
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(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid
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(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid
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(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid
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(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid

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